molecular formula C15H18N2O2 B4873308 N-(2-hydroxyethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

N-(2-hydroxyethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Cat. No.: B4873308
M. Wt: 258.32 g/mol
InChI Key: WXFKWQAZHFKCKO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a hydroxyethyl group and a carboxamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3,4,9-tetrahydro-1H-carbazole.

    Functional Group Introduction: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using ethylene oxide or ethylene chlorohydrin.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active carbazole derivatives.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Drug Development: Explored for its potential in developing new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl and carboxamide groups may facilitate binding to these targets, leading to modulation of biological pathways. Specific pathways and targets would depend on the particular application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)carbazole
  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
  • N-(2-hydroxyethyl)-1H-indole-6-carboxamide

Uniqueness

N-(2-hydroxyethyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to the combination of its hydroxyethyl and carboxamide functional groups, which may confer distinct chemical reactivity and biological activity compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-8-7-16-15(19)10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h5-6,9,17-18H,1-4,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFKWQAZHFKCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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